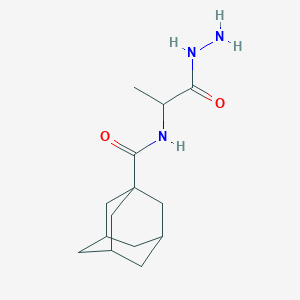![molecular formula C17H12N4O5S B2802109 3-Nitro-N-[5-(3-nitro-benzyl)-thiazol-2-yl]-benzamide CAS No. 313960-03-1](/img/structure/B2802109.png)
3-Nitro-N-[5-(3-nitro-benzyl)-thiazol-2-yl]-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-Nitro-N-[5-(3-nitro-benzyl)-thiazol-2-yl]-benzamide” is a complex organic molecule that likely contains a benzamide group, a thiazole group, and multiple nitro groups . These types of compounds are often used in the development of pharmaceuticals and other chemical products .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various chemical reactions, including nitration, coupling reactions, and substitutions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzamide and thiazole groups would likely contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the nitro groups, which are electron-withdrawing, and the benzamide and thiazole groups, which may participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure and the presence of the nitro, benzamide, and thiazole groups .Wissenschaftliche Forschungsanwendungen
Antiparasitic Activity
Thiazolides, including nitazoxanide and its derivatives, have demonstrated significant antiparasitic activity against a range of protozoan parasites. Studies have shown that these compounds are effective against Neospora caninum, a protozoan parasite, by inhibiting the adhesion, invasion, and intracellular proliferation of the parasites. Importantly, modifications to the nitro group on the thiazole ring, such as replacing it with a bromide, have shown that the antiparasitic activity can be independent of the nitro group, suggesting alternative mechanisms of action beyond the reduction of the nitro group by nitroreductases (Esposito et al., 2005).
Antibacterial and Antiviral Effects
Thiazolides have exhibited a broad spectrum of activities against enteric bacteria and viruses infecting animals and humans. The presence of a nitro group is critical for activities against anaerobic or microaerophilic parasites and bacteria. Interestingly, intracellular parasites and viruses are susceptible to non-nitro-thiazolides with equal or higher effectiveness, suggesting a versatile mode of action for these compounds (Hemphill & Müller, 2012).
Anticancer Properties
Research has also explored the potential anticancer properties of thiazolides. For instance, benzothiazole derivatives have been synthesized and evaluated for their antitumor activities, indicating that modifications to the thiazolide structure can enhance its inhibitory effect on tumor growth. This suggests that thiazolides could be developed into effective anticancer agents through structural modification and optimization (Yoshida et al., 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-nitro-N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O5S/c22-16(12-4-2-6-14(9-12)21(25)26)19-17-18-10-15(27-17)8-11-3-1-5-13(7-11)20(23)24/h1-7,9-10H,8H2,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBHQOMDQNYXQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC2=CN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2802026.png)
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2802029.png)
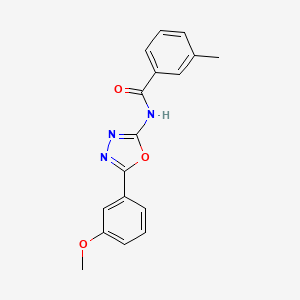
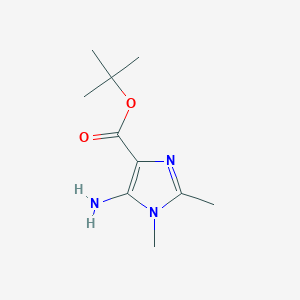
![4-{1-[2-(dimethylamino)ethyl]-1H-indol-3-yl}butanoic acid](/img/structure/B2802035.png)

![5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate](/img/structure/B2802038.png)
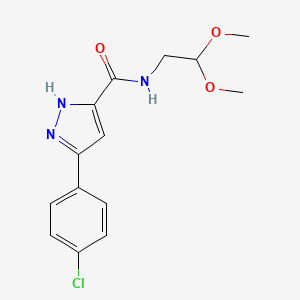
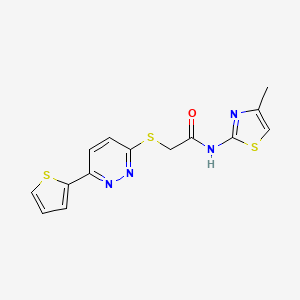
![2-Chloro-N-[2-(2,6-dimethylmorpholin-4-YL)-2-methylpropyl]pyridine-4-carboxamide](/img/structure/B2802044.png)
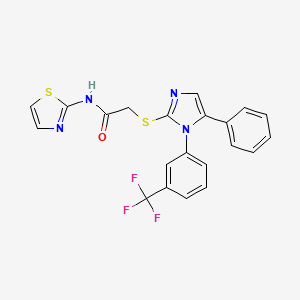
![1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-4-ethylpiperazine-2,3-dione](/img/structure/B2802046.png)
